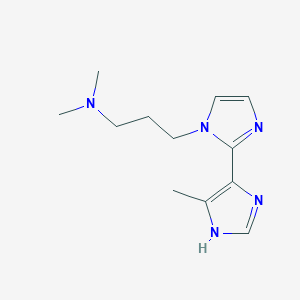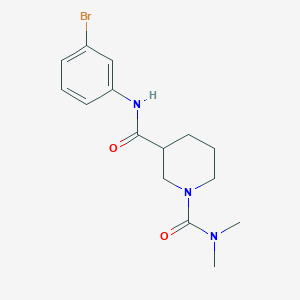![molecular formula C19H22N2S B5484169 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene](/img/structure/B5484169.png)
3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene is a complex chemical compound that has been the focus of scientific research in recent years. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In 7]dodec-2-ene.
Mécanisme D'action
The mechanism of action of 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes or proteins in bacterial or fungal cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene has a range of biochemical and physiological effects. In bacterial and fungal cells, this compound has been shown to inhibit the growth and replication of these organisms. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene in lab experiments is its versatility. This compound can be easily synthesized and modified to suit the needs of various experiments. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene. One area of interest is the development of new derivatives of this compound with improved antibacterial, antifungal, and anticancer properties. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Finally, research on the potential use of this compound in material science and organic electronics is also an area of interest for future research.
In conclusion, 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene is a complex chemical compound that has shown promising results in various scientific research applications. Its versatility and potential for use in medicinal chemistry, organic synthesis, and material science make it an area of interest for future research. However, further studies are needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene involves a multi-step process that includes a series of chemical reactions. One of the most commonly used methods for synthesizing this compound is the Hantzsch reaction, which involves the condensation of 1,2-diamine, aldehyde, and thioglycolic acid. Other methods, such as the Mannich reaction and the Biginelli reaction, have also been used to synthesize this compound.
Applications De Recherche Scientifique
3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antibacterial and antifungal agent. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.
In organic synthesis, 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene has been used as a building block for the synthesis of other complex compounds. It has also been studied for its potential use in the development of new materials, such as organic semiconductors.
Propriétés
IUPAC Name |
2-naphthalen-1-yl-1-thia-3,4-diazaspiro[4.7]dodec-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c1-2-6-13-19(14-7-3-1)21-20-18(22-19)17-12-8-10-15-9-4-5-11-16(15)17/h4-5,8-12,21H,1-3,6-7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYQFMGDOAXCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)NN=C(S2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopentyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5484086.png)
![4-oxo-3-(2,2,5,9-tetramethyl-4,8-decadien-1-yl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B5484092.png)
![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5484098.png)
![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)acetamide dihydrochloride](/img/structure/B5484109.png)
![2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5484115.png)
![N-[1-(4-propyl-4H-1,2,4-triazol-3-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5484123.png)
![N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5484131.png)
![N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5484147.png)
![ethyl 3-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5484154.png)


![benzyl 4-{[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]amino}butanoate](/img/structure/B5484165.png)
![methyl 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5484166.png)
